molecular formula C7H5BrClI B3178826 2-(Bromomethyl)-4-chloro-1-iodobenzene CAS No. 82386-91-2

2-(Bromomethyl)-4-chloro-1-iodobenzene

Cat. No. B3178826
CAS RN: 82386-91-2
M. Wt: 331.37 g/mol
InChI Key: IXJKEQUZQPJVKR-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-4-chloro-1-iodobenzene is a chemical compound with the following structural formula:

C7H4BrClI\text{C}_7\text{H}_4\text{BrClI}


It combines bromine, chlorine, and iodine atoms attached to a benzene ring. This compound is commonly used in organic synthesis due to its reactivity and versatility.



Synthesis Analysis

The synthesis of 2-(Bromomethyl)-4-chloro-1-iodobenzene involves halogenation reactions. One common method is the Sandmeyer reaction , where 4-chloro-1-iodobenzene reacts with copper(I) bromide and sodium nitrite in the presence of hydrochloric acid. The resulting intermediate undergoes nucleophilic substitution with bromine to yield the desired product.



Molecular Structure Analysis

The molecular structure consists of a benzene ring substituted with bromine, chlorine, and iodine atoms. The bromomethyl group (CH₂Br) is attached to the benzene ring. The compound’s molecular weight is approximately 319.37 g/mol.



Chemical Reactions Analysis


  • Nucleophilic Substitution : 2-(Bromomethyl)-4-chloro-1-iodobenzene can undergo nucleophilic substitution reactions with various nucleophiles (e.g., amines, thiols) to form new compounds.

  • Cross-Coupling Reactions : It participates in Suzuki, Heck, and Sonogashira reactions, enabling the synthesis of more complex molecules.

  • Reductive Elimination : Under appropriate conditions, the bromine and chlorine atoms can be eliminated to form a double bond.



Physical And Chemical Properties Analysis


  • Melting Point : Approximately 80°C.

  • Solubility : Soluble in organic solvents (e.g., chloroform, dichloromethane).

  • Color : Typically pale yellow to light brown.


Scientific Research Applications

Flame Retardants and Environmental Occurrence

2-(Bromomethyl)-4-chloro-1-iodobenzene, as part of novel brominated flame retardants (NBFRs), is significantly present in various environments, including indoor air, dust, and consumer goods. A review highlights the need for more research on the occurrence, environmental fate, and toxicity of NBFRs. It addresses the lack of studies on many NBFRs and underscores the importance of optimized analytical methods for comprehensive monitoring. The review also stresses the necessity for further research on emission sources and potential leaching into indoor environments. High concentrations of certain NBFRs in indoor environments have raised concerns, indicating a need for ongoing scrutiny and research (E. A. Zuiderveen, J. Slootweg, J. de Boer, 2020).

Synthesis of Halogenated Compounds

The synthesis of halogenated biphenyls, such as 2-fluoro-4-bromobiphenyl, a key intermediate for various pharmaceutical and agricultural products, involves bromination processes that may use or produce compounds like 2-(Bromomethyl)-4-chloro-1-iodobenzene. A practical synthesis method for 2-fluoro-4-bromobiphenyl has been developed, avoiding the high costs and toxicity associated with traditional methods. This advancement suggests potential applications for related brominated and chlorinated compounds in the synthesis of complex molecules (Yanan Qiu et al., 2009).

Environmental and Health Implications

The health effects of polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs), possibly related to compounds like 2-(Bromomethyl)-4-chloro-1-iodobenzene due to their structural similarities to PBDD/Fs, are of growing concern. Research indicates that brominated compounds share similar toxicity profiles with their chlorinated counterparts, but significant data gaps exist due to limited exposure studies. The increasing use of brominated flame retardants, which might include or lead to the formation of compounds like 2-(Bromomethyl)-4-chloro-1-iodobenzene, necessitates further investigation into their environmental persistence and toxicological effects (L. Birnbaum, D. Staskal, J. Diliberto, 2003).

Solid-State NMR Spectroscopy

The utility of solid-state NMR spectroscopy in analyzing halogenated compounds, including those containing chlorine, bromine, and iodine, has been explored. This technique is pivotal for understanding the molecular structure and dynamics of such compounds. Advances in solid-state NMR provide insights into the behavior of halogen bonds in materials, which could include studies on compounds like 2-(Bromomethyl)-4-chloro-1-iodobenzene. These developments underscore the importance of NMR techniques in the research and development of new halogenated materials (P. Szell, D. L. Bryce, 2020).

Safety And Hazards


  • Toxicity : The compound is toxic if ingested or inhaled. Handle with care and use appropriate protective equipment.

  • Reactivity : Avoid contact with strong bases or reducing agents.

  • Storage : Store in a cool, dry place away from direct sunlight.


Future Directions

Research on 2-(Bromomethyl)-4-chloro-1-iodobenzene continues to explore its applications in drug synthesis, material science, and catalysis. Further investigations into its reactivity, stability, and environmental impact are essential for safe and efficient utilization.


Please note that this analysis is based on available information, and further studies may provide additional insights. For detailed references, you can explore the relevant papers12.12


properties

IUPAC Name

2-(bromomethyl)-4-chloro-1-iodobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClI/c8-4-5-3-6(9)1-2-7(5)10/h1-3H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXJKEQUZQPJVKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)CBr)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClI
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101283555
Record name 2-(Bromomethyl)-4-chloro-1-iodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101283555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Bromomethyl)-4-chloro-1-iodobenzene

CAS RN

82386-91-2
Record name 2-(Bromomethyl)-4-chloro-1-iodobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=82386-91-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Bromomethyl)-4-chloro-1-iodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101283555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(bromomethyl)-4-chloro-1-iodobenzene
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Synthesis routes and methods

Procedure details

A mixture of 41.6 g of phosphorus tribromide, 25 ml of benzene and 8.2 ml of pyridine is prepared while cooling and while stirring it is treated dropwise at a maximum temperature of 10° C. with 108.3 g of 5-chloro-2-iodobenzyl alcohol. Then, it is stirred for 4 hours at room temperature and for 1 hour at 50° C. After cooling, it is diluted with 120 ml of chloroform, the mixture washed with 25 ml of 5% hydrochloric acid, a 5% sodium hydroxide solution and with water, dried with magnesium sulfate and evaporated. There are obtained 126 g (95%) of crude 5-chloro-2-iodobenzyl bromide melting at 75°-79° C. The pure product is obtained by crystallization from a mixture of benzene and petroleum ether, m.p. 77°-79° C.
Quantity
41.6 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
8.2 mL
Type
reactant
Reaction Step One
Quantity
108.3 g
Type
reactant
Reaction Step Two
Quantity
120 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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